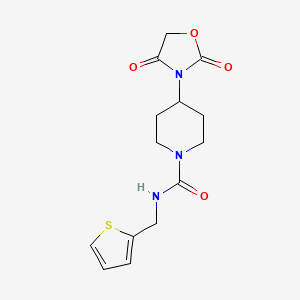
4-(2,4-dioxooxazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dioxooxazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,4-dioxooxazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an oxazolidinone ring, a piperidine moiety, and a thiophene side chain. Its molecular formula is C17H16N2O4S with a molecular weight of approximately 344.4 g/mol. The presence of both the oxazolidinone and thiophene groups suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2034546-00-2 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells, including enzymes and receptors that are pivotal in cellular processes. The oxazolidinone structure may facilitate binding to specific proteins, leading to modulation of their activity. This interaction can result in:
- Inhibition of cell proliferation
- Induction of apoptosis
- Modulation of inflammatory responses
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. In vitro assays suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
Neuroprotective Properties
The structural components of the compound imply potential neuroprotective effects. Studies suggest that it may influence neuronal growth and regeneration, making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A study evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Research conducted on neuronal cell lines demonstrated that the compound could promote neuronal survival under stress conditions, indicating its possible application in neuroprotection .
- Antimicrobial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It showed notable inhibitory effects, supporting its potential as an antimicrobial agent .
特性
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-12-9-21-14(20)17(12)10-3-5-16(6-4-10)13(19)15-8-11-2-1-7-22-11/h1-2,7,10H,3-6,8-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRCXHLXKSBHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














